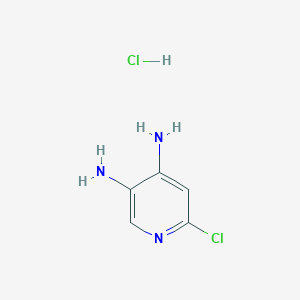

6-Chloropyridine-3,4-diamine hydrochloride

Description

BenchChem offers high-quality 6-Chloropyridine-3,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloropyridine-3,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-chloropyridine-3,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-1-3(7)4(8)2-9-5;/h1-2H,8H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQGTQWOFQFEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2604-40-2 | |

| Record name | 3,4-Pyridinediamine, 6-chloro-, hydrochloride (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2604-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-92-7 | |

| Record name | 3,4-Pyridinediamine, 6-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 6-Chloropyridine-3,4-diamine Hydrochloride A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

6-Chloropyridine-3,4-diamine hydrochloride is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. As a substituted diaminopyridine, its unique arrangement of functional groups—two adjacent nucleophilic amino groups and a reactive chlorine atom on a pyridine core—renders it an exceptionally versatile building block for the synthesis of complex molecular architectures.

The primary Chemical Abstracts Service (CAS) number for this compound is 2604-40-2 .[1][2] It is important to note that related CAS numbers, such as 1187830-92-7, may refer to different salt stoichiometries (e.g., a 1:1 hydrochloride salt versus a 2:3 salt).[3] For the purpose of this guide, we will focus on the commonly supplied hydrochloride salt, a form that enhances stability and simplifies handling compared to the free base.

This guide provides an in-depth exploration of 6-Chloropyridine-3,4-diamine hydrochloride, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. The protocols and insights presented herein are designed to be self-validating, empowering researchers to leverage this key intermediate with confidence and precision.

Physicochemical and Structural Characteristics

A foundational understanding of a compound's properties is critical for its effective use in synthesis and downstream applications. The key characteristics of 6-Chloropyridine-3,4-diamine hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2604-40-2 | [1][2][3] |

| Molecular Formula | C₅H₇Cl₂N₃ | [1][3] |

| Molecular Weight | 180.03 g/mol | [1][3] |

| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | [3] |

| Synonyms | 6-Chloro-3,4-pyridinediamine HCl | [3][4] |

| Appearance | Typically an off-white to light brown solid/powder | [5] |

| Molecular Structure | ||

| 2D Structure: | ||

| (Structure generated based on IUPAC name) |

Strategic Synthesis and Purification: A Rationale-Driven Approach

The synthesis of 6-Chloropyridine-3,4-diamine hydrochloride is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A logical and efficient synthetic route begins with a readily available precursor and proceeds through nitration, selective amination, and subsequent reduction.

The causality behind this strategy is rooted in the principles of aromatic chemistry and directing group effects. The pyridine ring is electron-deficient, and the strategic introduction of an electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) of a halogen. The final reduction of the nitro group to an amine is a well-established and high-yielding transformation.

Caption: A logical workflow for the synthesis of 6-Chloropyridine-3,4-diamine hydrochloride.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical transformations for pyridine derivatives.[6]

Step 1: Nitration of 2,6-Dichloropyridine

-

Rationale: The use of a strong acid mixture (H₂SO₄/HNO₃) is standard for the nitration of deactivated aromatic rings.

-

Procedure: a. To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 2,6-dichloropyridine. b. Add a mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 10 °C. c. After the addition, allow the reaction to warm to room temperature and stir for several hours. d. Pour the reaction mixture onto crushed ice. The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed with water, and dried.

Step 2: Selective Ammonolysis

-

Rationale: The chlorine at the 2-position is more activated towards nucleophilic substitution than the one at the 6-position due to the electronic influence of the adjacent nitro group. Using aqueous ammonia in a solvent like methanol at moderate temperatures allows for selective displacement.[6]

-

Procedure: a. Dissolve 2,6-dichloro-3-nitropyridine in methanol in a pressure-rated vessel. b. Add a solution of aqueous ammonia. c. Seal the vessel and heat to 35–40 °C for several hours. d. Cool the reaction mixture. The product, 2-amino-6-chloro-3-nitropyridine, often precipitates and can be collected by filtration.

Step 3: Reduction of the Nitro Group

-

Rationale: Metal-acid reduction systems, such as stannous chloride (SnCl₂) in hydrochloric acid (HCl), are highly effective for converting aromatic nitro groups to amines, particularly when the final product is desired as a hydrochloride salt.[6]

-

Procedure: a. Suspend 2-amino-6-chloro-3-nitropyridine in concentrated hydrochloric acid and cool the mixture. b. Add stannous chloride dihydrate portion-wise, controlling the exotherm. c. Heat the reaction to 35–40 °C and stir for 5–6 hours until the reaction is complete (monitored by TLC or HPLC). d. The product is now in solution as its hydrochloride salt.

Step 4: Isolation and Purification

-

Rationale: Neutralization of the acidic mixture precipitates the free base, which can be isolated and then converted back to the desired hydrochloride salt in a clean form.

-

Procedure: a. Cool the reaction mixture from Step 3 and carefully neutralize with a concentrated base (e.g., NaOH or NH₄OH) to a pH of ~8-9 to precipitate the free base, 6-chloropyridine-3,4-diamine. b. Filter the solid, wash with water, and dry. c. For final purification, dissolve the free base in a suitable organic solvent (e.g., isopropanol or ethanol). d. Add a solution of HCl in the same solvent to precipitate the pure 6-Chloropyridine-3,4-diamine hydrochloride. e. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Discovery: The Pharmacophore Advantage

The true value of 6-Chloropyridine-3,4-diamine lies in its application as a versatile scaffold for constructing biologically active molecules. Its structure is particularly amenable to the synthesis of kinase inhibitors and other targeted therapeutics.[7][8]

-

Pyridine Core: Serves as a bioisostere for other aromatic systems and can form critical hydrogen bond interactions with protein targets, such as the hinge region of the ATP-binding pocket in kinases.[7]

-

3,4-Diamine Moiety: This feature is a powerful tool for building fused heterocyclic ring systems (e.g., imidazopyridines or quinoxalines) through condensation reactions. This allows for the rigidification of the molecular structure and the exploration of new chemical space.

-

6-Chloro Atom: Acts as a key synthetic handle. It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups to modulate potency, selectivity, and pharmacokinetic properties.[8]

Caption: Application of the core scaffold in medicinal chemistry via key reaction vectors.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity, purity, and stability of the synthesized compound is paramount. A multi-pronged analytical approach ensures the trustworthiness of the material for subsequent research.

Caption: A standard quality control workflow for validating the synthesized compound.

Protocol: High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method adaptable for purity analysis.

-

Rationale: Reverse-phase HPLC is a robust and widely used technique for separating and quantifying components in a mixture based on their hydrophobicity.

-

Methodology:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV spectrophotometer, monitoring at wavelengths such as 210 nm, 254 nm, and 280 nm to ensure detection of all potential impurities.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water/acetonitrile) and dilute as necessary.[9]

-

Validation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.

-

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for 6-Chloropyridine-3,4-diamine hydrochloride should always be consulted, the following guidance is based on data for structurally similar chloro-amino-pyridines and -pyrimidines.[5][10]

Hazards Identification:

-

Acute Toxicity: Harmful if swallowed.[10]

-

Skin Irritation: Causes skin irritation.[10]

-

Eye Irritation: Causes serious eye irritation.[10]

-

Respiratory Irritation: May cause respiratory irritation.[10]

-

Sensitization: May cause allergic skin or respiratory reactions.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[11]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[12]

-

Skin and Body Protection: Wear a lab coat and ensure full skin coverage.[12]

-

Respiratory Protection: For handling bulk powder or when dust may be generated, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[11]

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store locked up. Incompatible materials include strong oxidizing agents and strong acids.[11]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

6-Chloropyridine-3,4-diamine hydrochloride is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its value is unlocked through a deep understanding of its synthesis, reactivity, and handling. By applying the rationale-driven protocols and workflows detailed in this guide, researchers can confidently and safely integrate this powerful building block into their synthetic programs, accelerating the development of novel therapeutic agents.

References

-

Sunway Pharm Ltd. 6-chloropyridine-3,4-diamine hydrochloride - CAS:2604-40-2. [Link]

-

P&S Chemicals. Product information, 3,4-Diamino-6-chloropyridine. [Link]

-

PubChem. 6-Chloropyridine-3,4-diamine hydrochloride. [Link]

-

Autech Industry Co.,Limited. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet (for a related compound). [Link]

-

PubChem. 2,4-Diamino-6-chloropyrimidine. [Link]

-

PubChem. 6-Chloropyridine-2,3-diamine. [Link]

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

-

ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

Sources

- 1. 6-chloropyridine-3,4-diamine hydrochloride CAS#: 2604-40-2 [m.chemicalbook.com]

- 2. 6-chloropyridine-3,4-diamine hydrochloride - CAS:2604-40-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 6-Chloropyridine-3,4-diamine hydrochloride | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. 6-Chloropyridine-2,3-diamine | C5H6ClN3 | CID 10630615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.fi [fishersci.fi]

physicochemical properties of 6-Chloropyridine-3,4-diamine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloropyridine-3,4-diamine hydrochloride

Executive Summary

6-Chloropyridine-3,4-diamine hydrochloride is a heterocyclic aromatic amine of significant interest to the pharmaceutical and chemical research sectors. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, ensuring formulation stability, and predicting its behavior in biological systems. This guide provides a comprehensive technical overview of the core , presenting both established data and, where data is not publicly available, detailed, field-proven experimental protocols for their determination. The methodologies are described from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Chemical Identity and Structure

Correctly identifying the molecule is the foundational step upon which all subsequent analysis is built. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base.

Chemical Structure

The molecule consists of a pyridine ring functionalized with a chlorine atom at the 6-position and two amino groups at the 3 and 4-positions. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the more basic pyridine ring nitrogen, with hydrochloric acid.

Nomenclature and Identifiers

A summary of the key identifiers for 6-Chloropyridine-3,4-diamine hydrochloride is provided below. It is important to note the existence of multiple CAS numbers, which may refer to different salt stoichiometries or historical listings[1]. Researchers should verify the specific material in use.

| Identifier | Value | Source |

| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | [1] |

| Molecular Formula | C₅H₇Cl₂N₃ | [1] |

| Molecular Weight | 180.03 g/mol | [1] |

| CAS Number | 1187830-92-7 (1:1 hydrochloride) | [1] |

| Parent Compound CAS | 817133 (6-Chloropyridine-3,4-diamine) | [1] |

| Canonical SMILES | C1=C(C(=CN=C1Cl)N)N.Cl | [1] |

Core Physicochemical Properties

These fundamental properties dictate the compound's behavior during handling, reaction, purification, and formulation.

Physical State and Appearance

The compound is typically supplied as an off-white, yellow, or beige-to-brown crystalline powder[2]. Visual inspection should always be the first step in quality assessment. Any deviation from a homogenous, crystalline solid may indicate the presence of impurities or degradation.

Melting Point (with Decomposition)

The melting point is a critical indicator of purity. For salts of organic molecules, it is common for decomposition to occur at or near the melting point. No specific experimental melting point for 6-Chloropyridine-3,4-diamine hydrochloride is consistently reported in public literature. However, related compounds such as 6-Chloropyrimidine-2,4-diamine have a melting point in the range of 199-202 °C[3][4].

Protocol for Melting Point Determination

This protocol uses the standard capillary melting point technique, a universally accepted method for determining the melting range of a crystalline solid.

-

Rationale: This method is chosen for its simplicity, small sample requirement, and the high precision offered by modern digital instruments.

-

Instrumentation: Digital melting point apparatus (e.g., Mettler Toledo MP70 or Stuart SMP30), capillary tubes (one end sealed).

-

Procedure:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the compound into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end. Tap the tube gently on a hard surface to ensure the powder is densely packed.

-

Measurement:

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Using a new sample, set the starting temperature to ~20 °C below the approximate melting point found in the previous step.

-

Set the heating ramp to a slow rate (1-2 °C/min) to allow for thermal equilibrium.

-

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has turned to liquid (clear point). Also, note any color change, gas evolution, or charring, which indicates decomposition.

-

-

Self-Validation: The sharpness of the melting range provides an internal check on purity. A pure compound should melt over a narrow range (≤ 2 °C). A broad melting range suggests the presence of impurities. The instrument should be calibrated regularly with certified standards (e.g., caffeine, vanillin).

Solubility Profile

Solubility is a critical parameter for drug development, influencing everything from reaction kinetics to bioavailability. As a hydrochloride salt, the compound is expected to have appreciable solubility in polar protic solvents like water, methanol, and ethanol, and limited solubility in nonpolar aprotic solvents like hexanes or diethyl ether. While specific quantitative data is scarce, related compounds like 2,4-Diamino-6-chloropyrimidine are described as soluble in water and more soluble in ethanol and methanol[5][6].

Protocol for Isothermal Shake-Flask Solubility Determination

This is the gold-standard method for determining equilibrium solubility. It ensures that the solution is truly saturated at a given temperature.

-

Rationale: This method is chosen for its accuracy and direct measurement of thermodynamic equilibrium solubility, which is essential for biopharmaceutical classification and pre-formulation studies.

-

Materials: Thermostatically controlled shaker, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer, volumetric flasks, syringe filters (e.g., 0.45 µm PTFE or PVDF).

-

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of 6-Chloropyridine-3,4-diamine hydrochloride to a series of vials, each containing a known volume of a specific solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). The presence of undissolved solid is essential to confirm saturation[7].

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[7].

-

Sample Processing: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the supernatant, avoiding any solid particles. Immediately filter the sample through a syringe filter compatible with the solvent.

-

Quantification (HPLC/UV-Vis Method):

-

Prepare a series of standard solutions of the compound at known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing these standards using a validated HPLC or UV-Vis spectrophotometric method[7].

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

-

-

Trustworthiness: The protocol's reliability is ensured by visually confirming the presence of excess solid before sampling and by using a validated, linear quantitative method. Running the experiment until a consistent solubility value is obtained over two consecutive time points (e.g., 24h and 48h) confirms that equilibrium has been reached.

Caption: Workflow for unambiguous structural confirmation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure of an organic molecule in solution.

-

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons: Two distinct signals in the aromatic region (~6.0-8.5 ppm), each integrating to 1H. These would likely appear as doublets or singlets depending on coupling.

-

Amine Protons: Two or more broad signals corresponding to the -NH₂ groups and the proton of the hydrochloride salt. Their chemical shift would be highly dependent on concentration and residual water content.

-

-

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

Five distinct signals for the five carbon atoms of the pyridine ring. The carbon attached to the chlorine atom (C6) would be significantly affected, as would the carbons attached to the amino groups (C3, C4).

-

Protocol for NMR Analysis

-

Rationale: This standard protocol ensures high-quality, reproducible spectra for structural elucidation. DMSO-d₆ is chosen as the solvent due to the expected good solubility of the hydrochloride salt and its ability to slow down N-H proton exchange, sometimes allowing for the observation of amine protons.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). If needed, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although the residual solvent peak of DMSO (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm) is often used as a reference.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width covering 0-12 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-180 ppm) is required. A much larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign each signal to a specific proton or carbon in the molecule, confirming the connectivity and substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Bands:

-

N-H Stretch: A series of bands in the 3100-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1650 cm⁻¹ region.

-

N-H Bend: A characteristic bending vibration around 1600 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

-

Protocol for FT-IR Analysis using ATR

-

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is non-destructive, making it preferable to traditional KBr pellets for routine analysis.[8]

-

Instrumentation: FT-IR spectrometer equipped with a diamond ATR accessory.

-

Procedure:

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Interpretation: Compare the positions and shapes of the absorption bands with known correlation charts to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Expected Mass Spectrum (using Electrospray Ionization, ESI+):

-

Molecular Ion: The analysis will detect the protonated free base, [M+H]⁺, where M = C₅H₆ClN₃. The expected m/z would be approximately 144.03.

-

Isotopic Pattern: A crucial feature will be the isotopic pattern of the chlorine atom. Two peaks will be observed for the molecular ion, one for the ³⁵Cl isotope and one for the ³⁷Cl isotope, in an approximate 3:1 ratio of intensity.[8] This pattern is a definitive indicator of the presence of a single chlorine atom.

-

Protocol for LC-MS Analysis

-

Rationale: Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of a purified sample introduction and is the standard for confirming molecular weight in modern labs. ESI is a soft ionization technique suitable for polar molecules like this one.

-

Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Analysis: Inject a small volume of the solution into the LC-MS system. The chromatography step (using a C18 column) is primarily for sample introduction.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-300 amu).

-

-

Data Interpretation: Verify the presence of the [M+H]⁺ ion at the correct m/z and confirm that its isotopic pattern matches the theoretical 3:1 ratio for a monochlorinated compound.

Stability and Degradation Profile

Understanding a compound's stability is critical for establishing storage conditions, shelf-life, and identifying potential degradants. A study on the related compound 3,4-diaminopyridine demonstrated that the salt form is significantly more stable under oxidative stress than the free base.[9] This is a key insight, suggesting that 6-Chloropyridine-3,4-diamine hydrochloride should possess favorable stability characteristics.

Protocol for a Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

-

Rationale: This approach is mandated by regulatory agencies like the ICH for all drug development programs. It helps in understanding the degradation liabilities of the molecule and ensures the analytical method used for stability testing can separate the intact drug from its degradation products.

-

Methodology:

-

Stress Conditions: Prepare solutions of the compound (~1 mg/mL) and expose them to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24h.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24h.

-

Oxidation: 3% H₂O₂ at room temperature for 24h.[9]

-

Thermal Stress: Store the solid powder at 80 °C for 7 days.

-

Photolytic Stress: Expose the solid powder and a solution to UV/Vis light (ICH Q1B guidelines).

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method (e.g., a C18 column with a gradient mobile phase of acetonitrile and a low pH buffer). An HPLC-MS method can be used in parallel to identify the mass of any degradants formed.

-

Evaluation: The goal is to achieve partial degradation (e.g., 5-20%). The HPLC method is considered "stability-indicating" if all degradation products are baseline-resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples.

-

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

6-Chloropyridine-3,4-diamine hydrochloride is a key heterocyclic intermediate whose utility in research and development is predicated on a clear understanding of its physicochemical properties. While some data can be inferred from related structures, this guide provides the necessary framework and robust experimental protocols for its complete characterization. By systematically determining its melting point, solubility, pKa, spectroscopic fingerprint, and stability profile, researchers can ensure the quality and consistency of their work, from initial synthesis to final application. The hydrochloride salt form is expected to confer advantageous properties, particularly in terms of aqueous solubility and chemical stability, making it a reliable and versatile reagent for scientific discovery.

References

-

PubChem. 6-Chloropyridine-3,4-diamine hydrochloride. National Center for Biotechnology Information. [Link]

-

Chemsrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Chemsrc. [Link]

-

Ottokemi. 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India. Ottokemi. [Link]

-

LookChem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. LookChem. [Link]

-

The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

-

PubChem. 6-Chloropyridine-2,3-diamine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloropyridine-3,4-diamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. ResearchGate. [Link]

-

PubChem. Sulfanilamide. National Center for Biotechnology Information. [Link]

-

PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Library of Medicine. [Link]

-

SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Sociedad Española de Farmacia Hospitalaria. [Link]

- Google Patents. CN101029021A - Production of 2,6-diamino-pyridine.

-

PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. [Link]

Sources

- 1. 6-Chloropyridine-3,4-diamine hydrochloride | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloropyridine-3,4-diamine | CymitQuimica [cymitquimica.com]

- 3. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]

- 4. 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India [ottokemi.com]

- 5. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 6. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloropyridine-3,4-diamine Hydrochloride: Molecular Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive scientific overview of 6-Chloropyridine-3,4-diamine hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. While not as extensively characterized in public literature as some common reagents, its structural motifs are critical for the synthesis of advanced pharmaceutical intermediates. This document details its fundamental physicochemical properties, outlines a robust and logical synthetic pathway, presents a predictive guide to its structural elucidation via spectroscopic methods, and demonstrates its core application in the construction of the pharmacologically significant imidazo[4,5-c]pyridine scaffold. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Part 1: Molecular Profile and Physicochemical Characteristics

6-Chloropyridine-3,4-diamine hydrochloride is a substituted pyridine derivative presented as its hydrochloride salt to enhance stability and solubility in polar solvents. The molecule's key features are the pyridine ring, a chlorine atom at the 6-position which serves as a potential site for nucleophilic substitution or cross-coupling reactions, and two adjacent amino groups (an ortho-diamine) at the 3- and 4-positions. This ortho-diamine functionality is the primary reactive site for constructing fused heterocyclic systems.

Molecular Structure

The structural arrangement of the chloro and diamine substituents on the pyridine core dictates its chemical reactivity and utility.

Caption: Molecular structure of 6-Chloropyridine-3,4-diamine hydrochloride.

Physicochemical Data

The key identifying and physical properties of 6-Chloropyridine-3,4-diamine hydrochloride are summarized below. These values are critical for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | [PubChem][1] |

| Molecular Formula | C₅H₇Cl₂N₃ | [PubChem][1] |

| Molecular Weight | 180.03 g/mol | [PubChem][1] |

| CAS Number | 1187830-92-7 | [PubChem][1] |

| Canonical SMILES | C1=C(C(=CN=C1Cl)N)N.Cl | [PubChem][1] |

| InChI Key | JHQGTQWOFQFEID-UHFFFAOYSA-N | [PubChem][1] |

| Appearance | Predicted: Off-white to light brown solid | - |

| Solubility | Soluble in water, methanol; sparingly soluble in other polar organic solvents | - |

Part 2: Synthesis and Purification Protocol

A validated, peer-reviewed synthesis for 6-Chloropyridine-3,4-diamine is not prominently available. However, a logical and robust synthetic route can be designed based on established organo-halogen chemistry principles. The most field-proven approach involves the selective reduction of a nitro-amino precursor, which itself is synthesized via selective ammonolysis.

Causality: This two-step approach is superior to direct amination of a di-chlorinated pyridine, which would suffer from poor regioselectivity and over-reaction. The staged introduction of nitrogen functionalities—first via nucleophilic aromatic substitution (SNAr) to create the nitro-amino intermediate, followed by a selective nitro group reduction—provides precise control over the final structure.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 6-Chloropyridine-3,4-diamine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine (Precursor)

-

Rationale: This step leverages the higher electrophilicity of the carbon at the 2-position (ortho/para to the nitro group) for a regioselective SNAr reaction. Isopropanol is chosen as a solvent that balances reagent solubility and reaction temperature control.

-

Procedure:

-

To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in isopropanol (approx. 5 mL per gram of starting material), add aqueous ammonia (28-30%, ~4.0 eq) dropwise at room temperature.[2][3]

-

Seal the reaction vessel and stir the mixture vigorously at 25-30°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture in an ice bath. The product often precipitates.

-

Filter the resulting solid, wash with cold water to remove excess ammonia and salts, and then with a small amount of cold isopropanol.

-

Dry the yellow solid under vacuum to yield the precursor, 2-amino-6-chloro-3-nitropyridine.

-

Step 2: Synthesis of 6-Chloropyridine-3,4-diamine (Free Base)

-

Rationale: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines. The reaction proceeds under mild conditions with high selectivity, leaving the chloro-substituent and the pyridine ring intact.[4]

-

Procedure:

-

In a hydrogenation vessel, dissolve the 2-amino-6-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate).

-

Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.

-

Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling.

-

Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the starting material is a good visual indicator of progress.

-

Once the reaction is complete, carefully purge the vessel with nitrogen to remove all hydrogen gas.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-Chloropyridine-3,4-diamine free base, which may be used directly or purified by column chromatography if necessary.

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: Converting the free base to its hydrochloride salt improves its handling characteristics, long-term stability, and often simplifies purification by inducing crystallization.

-

Procedure:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.

-

The hydrochloride salt will typically precipitate as a solid.

-

Stir the resulting slurry for 30-60 minutes, then collect the solid by filtration.

-

Wash the solid with the solvent (e.g., diethyl ether) to remove any non-basic impurities.

-

Dry the final product under vacuum to yield 6-Chloropyridine-3,4-diamine hydrochloride.

-

Part 3: Structural Elucidation – A Predictive Approach

As experimental spectroscopic data for this specific molecule is not widely published, this section provides a guide to the expected analytical signatures based on its structure and data from analogous compounds. These predictions serve as a benchmark for quality control and structural confirmation.

Predicted ¹H and ¹³C NMR Spectra

-

Rationale: NMR spectroscopy is the most powerful tool for confirming the regiochemistry of the substituents on the pyridine ring. The predicted chemical shifts are based on the additive effects of the electron-withdrawing chloro group and the electron-donating amino groups. The solvent is assumed to be DMSO-d₆, which is suitable for amine-containing hydrochlorides.

Table of Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~7.5 - 7.8 | Singlet | H-2 (or H-5) | Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen and chloro group. |

| ~6.8 - 7.1 | Singlet | H-5 (or H-2) | Aromatic proton influenced by adjacent amino groups. |

| ~5.0 - 6.0 (broad) | Broad Singlet | -NH₂ / -NH₃⁺ | Protons on the amino groups, often broad due to exchange and quadrupole effects from nitrogen. |

Table of Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~145-150 | C-6 | Carbon bearing the chloro group, significantly deshielded. |

| ~140-145 | C-2 | Carbon adjacent to the ring nitrogen. |

| ~135-140 | C-4 | Carbon bearing an amino group, influenced by adjacent ring nitrogen. |

| ~120-125 | C-3 | Carbon bearing an amino group. |

| ~110-115 | C-5 | Aromatic carbon influenced by adjacent chloro and amino functionalities. |

Expected FT-IR and Mass Spectrometry Signatures

-

Rationale: FT-IR is used to confirm the presence of key functional groups, while mass spectrometry confirms the molecular weight and elemental composition (specifically, the presence of chlorine).

Table of Expected Spectroscopic Data

| Technique | Expected Observations |

| FT-IR (KBr) | 3400-3200 cm⁻¹ (broad, multiple bands): N-H stretching vibrations of the primary amino groups. Broadening is expected due to hydrogen bonding.~1640-1600 cm⁻¹: N-H scissoring (bending) vibration.~1580-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.~1300-1200 cm⁻¹: Aromatic C-N stretching.~800-700 cm⁻¹: C-Cl stretching vibration. |

| Mass Spec. (ESI+) | Molecular Ion (M+H)⁺ for Free Base: Expected at m/z ≈ 144.03.Isotopic Pattern: A characteristic isotopic cluster for one chlorine atom will be observed for the molecular ion and any chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio of intensity. For the free base, this would be m/z 144 and 146. |

Part 4: Core Application in Medicinal Chemistry - Synthesis of the Imidazo[4,5-c]pyridine Scaffold

The primary value of 6-Chloropyridine-3,4-diamine lies in its ability to serve as a precursor to fused heterocyclic systems. The ortho-diamine functionality is ideal for constructing the imidazole ring, leading to the imidazo[4,5-c]pyridine core. This scaffold is a key component in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.[5][6][7]

Reaction Pathway: Phillips Cyclization

Sources

- 1. 6-Chloropyridine-3,4-diamine hydrochloride | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-Chloropyridine-3,4-diamine Hydrochloride: A Technical Guide for Researchers

Foreword: Embracing the Known Unknowns in Pharmaceutical Research

In the realm of drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper, dictating a molecule's behavior from its synthesis and purification to its formulation and ultimate bioavailability. This guide delves into the solubility characteristics of 6-Chloropyridine-3,4-diamine hydrochloride, a compound of significant interest in medicinal chemistry.

It is imperative to state at the outset that, despite a thorough review of the scientific literature and chemical databases, quantitative solubility data for 6-Chloropyridine-3,4-diamine hydrochloride in a broad range of organic solvents remains largely unavailable. This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a robust theoretical framework to anticipate the solubility behavior of this compound by dissecting its structural and electronic properties. Secondly, and perhaps more crucially for the practicing scientist, it furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility. This empowers researchers to generate the specific, high-quality data required for their unique applications.

Physicochemical Profile: Deconstructing 6-Chloropyridine-3,4-diamine Hydrochloride

To comprehend the solubility of 6-Chloropyridine-3,4-diamine hydrochloride, we must first examine its molecular architecture and inherent chemical tendencies. The compound, as a hydrochloride salt, possesses characteristics that significantly influence its interaction with various solvents.

Table 1: Physicochemical Properties of 6-Chloropyridine-3,4-diamine and its Hydrochloride Salt

| Property | 6-Chloropyridine-3,4-diamine (Parent Compound) | 6-Chloropyridine-3,4-diamine Hydrochloride | Source |

| Molecular Formula | C₅H₆ClN₃ | C₅H₇Cl₂N₃ | |

| Molecular Weight | 143.57 g/mol | 180.03 g/mol | |

| Appearance | (Predicted) Solid | (Predicted) Solid | - |

| Estimated pKa | See Section 1.1 | See Section 1.1 | - |

| Estimated LogP | See Section 1.2 | See Section 1.2 | - |

The Critical Role of pKa in Solubility

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity and is fundamental to predicting its ionization state at a given pH. The structure of 6-Chloropyridine-3,4-diamine features three nitrogen atoms, each with a distinct basicity.

-

The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is basic. The pKa of pyridine itself is approximately 5.23.[1][2] The presence of a chloro substituent, being electron-withdrawing, is expected to decrease the basicity of the pyridine nitrogen, thus lowering its pKa.[3] Conversely, the two amino groups are electron-donating, which would tend to increase the basicity of the pyridine nitrogen.[3] The net effect will be a balance of these opposing electronic influences.

-

The Amino Groups: The two amino groups attached to the pyridine ring are also basic. The pKa of aniline's conjugate acid is about 4.6, indicating that aromatic amines are generally weaker bases than aliphatic amines.[4]

Given these considerations, it is likely that in the hydrochloride salt, one of the more basic nitrogen atoms—most probably the pyridine nitrogen or one of the amino groups—is protonated. This protonation to form the hydrochloride salt dramatically increases the polarity of the molecule and its potential for hydrogen bonding, which are key determinants of its solubility.

LogP: A Window into Hydrophobicity

The partition coefficient (LogP) quantifies the lipophilicity or hydrophobicity of a compound. A lower LogP indicates higher hydrophilicity, while a higher LogP suggests greater lipophilicity.

-

Pyridine: The LogP of pyridine is 0.65.[1]

-

Chloropyridines: The introduction of a chlorine atom generally increases the LogP. For instance, 2-chloropyridine has a LogP of 1.22 and 3-chloropyridine has a LogP of 1.33.[5][6]

-

Diaminobenzenes: The presence of two amino groups significantly decreases the LogP, making the molecule more hydrophilic. For example, 1,3-diaminobenzene has a LogP of -0.39.[7]

Considering these values, the parent compound, 6-Chloropyridine-3,4-diamine, is expected to be relatively polar. The formation of the hydrochloride salt will drastically lower the effective LogP, rendering the molecule significantly more water-soluble and less soluble in non-polar organic solvents.

Anticipated Solubility Profile in Organic Solvents

Based on the physicochemical properties discussed, we can formulate a reasoned, albeit qualitative, prediction of the solubility of 6-Chloropyridine-3,4-diamine hydrochloride in common organic solvents. The presence of the hydrochloride salt makes it an ionic compound, favoring dissolution in polar, protic solvents that can solvate both the cation and the chloride anion.

Table 2: Estimated Qualitative Solubility of 6-Chloropyridine-3,4-diamine Hydrochloride

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | These solvents have high dielectric constants and can effectively solvate the protonated diamine and the chloride ion through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have high dielectric constants and can solvate the cation, but are less effective at solvating the chloride anion compared to protic solvents. Solubility is expected to be lower than in polar protic solvents. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The high polarity and ionic nature of the hydrochloride salt are incompatible with the low polarity of these solvents. "Like dissolves like" is the governing principle here. |

A Robust Protocol for Experimental Solubility Determination

The absence of published quantitative data necessitates a reliable and reproducible experimental method for determining the solubility of 6-Chloropyridine-3,4-diamine hydrochloride. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment

-

6-Chloropyridine-3,4-diamine hydrochloride

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vortex mixer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 6-Chloropyridine-3,4-diamine hydrochloride into a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Accurately dilute the filtered solution with a known volume of the same solvent to bring its concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Chromatographic Method (HPLC - Recommended):

-

Prepare a series of standard solutions of 6-Chloropyridine-3,4-diamine hydrochloride of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Spectroscopic Method (UV-Vis):

-

Prepare standard solutions and generate a calibration curve by measuring the absorbance at the wavelength of maximum absorption (λmax) for the compound in the chosen solvent.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Concluding Remarks for the Diligent Researcher

While the direct, quantitative solubility data for 6-Chloropyridine-3,4-diamine hydrochloride in organic solvents is not yet a matter of public record, a principled understanding of its physicochemical properties provides a strong foundation for its effective use in the laboratory. The ionic nature of this hydrochloride salt strongly suggests a preference for polar, protic solvents.

The true enabler for the research and drug development professional is the empowerment that comes from generating precise and relevant data. The detailed experimental protocol provided in this guide is designed to be a robust and reliable tool for this purpose. By diligently applying this methodology, you will be well-equipped to navigate the solubility landscape of 6-Chloropyridine-3,4-diamine hydrochloride and, in doing so, accelerate your scientific endeavors.

References

-

Aniline. In: Wikipedia. ; 2024. Accessed January 3, 2026. [Link]

-

Pyridine. PubChem. Accessed January 3, 2026. [Link]

-

Pka Value Of Aniline. ec-undp-electoralassistance.org. Accessed January 3, 2026. [Link]

-

Pyridine. In: Wikipedia. ; 2024. Accessed January 3, 2026. [Link]

-

1,3-Diaminobenzene. ChemBK. Accessed January 3, 2026. [Link]

-

3-Chloropyridine. PubChem. Accessed January 3, 2026. [Link]

-

Amines. Accessed January 3, 2026. [Link]

-

pKa of Aniline. vCalc. Published August 10, 2021. Accessed January 3, 2026. [Link]

-

Effect of Substituents On Basicity of Pyridine. Scribd. Accessed January 3, 2026. [Link]

-

6-Chloropyridine-3,4-diamine. PubChem. Accessed January 3, 2026. [Link]

-

6-Chloropyridine-3,4-diamine hydrochloride. PubChem. Accessed January 3, 2026. [Link]

-

1,4-Diaminobenzene. ChemBK. Accessed January 3, 2026. [Link]

-

m-Phenylenediamine. PubChem. Accessed January 3, 2026. [Link]

-

p-Phenylenediamine. PubChem. Accessed January 3, 2026. [Link]

-

2-Chloropyridine. PubChem. Accessed January 3, 2026. [Link]

Sources

- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

Spectroscopic Data for 6-Chloropyridine-3,4-diamine hydrochloride Currently Unavailable in Public Databases

A comprehensive search for experimental spectroscopic data—including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—for 6-Chloropyridine-3,4-diamine hydrochloride (CAS: 1187830-92-7) has yielded no specific spectral datasets in publicly accessible scientific databases and supplier catalogs.

As a Senior Application Scientist tasked with creating an in-depth technical guide on this compound, the foundational requirement is the availability of its characteristic spectroscopic data. This data is essential for structural verification, purity assessment, and understanding the chemical environment of the molecule. Without access to the primary IR spectra, NMR chemical shifts and coupling constants, and mass fragmentation patterns, a scientifically rigorous and trustworthy guide as per the user's request cannot be constructed.

Summary of Search Efforts

Extensive queries were performed across a range of chemical and scientific search platforms. While basic physical and chemical properties for 6-Chloropyridine-3,4-diamine hydrochloride, such as its molecular formula (C₅H₇Cl₂N₃) and molecular weight (180.03 g/mol ), are well-documented in databases like PubChem, the actual experimental spectra are not provided.[1]

Searches for this specific compound on the platforms of major chemical suppliers and reference material providers, including LGC Standards, Toronto Research Chemicals (TRC), and MedKoo Biosciences, did not yield publicly available Certificates of Analysis or spectroscopic data sheets. While these organizations are known to produce and supply such compounds, the detailed analytical data is typically provided to customers upon purchase and is not always released into the public domain.

Information on spectrally similar or isomeric compounds, such as 6-chloropyridin-3-amine and 2,4-diamino-6-chloropyrimidine, is available.[2][3] However, due to the significant impact of substituent position on the pyridine ring on spectroscopic outcomes, this data cannot be used as a direct substitute for the requested compound. Positional isomerism dramatically alters the electronic environment of the aromatic protons and carbons, leading to distinct and non-transferable NMR spectra. Similarly, vibrational modes in IR and fragmentation pathways in MS would differ significantly.

Path Forward

Given the absence of the necessary foundational data, the creation of the requested in-depth technical guide on the spectroscopic data of 6-Chloropyridine-3,4-diamine hydrochloride is not feasible at this time.

Alternative Proposal: Should the user wish to proceed, a similar in-depth guide could be developed for a closely related compound for which complete, high-quality spectroscopic data is publicly available. An example would be 2-Amino-5-chloropyridine or 6-chloropyrimidine-2,4-diamine . Such a guide would follow the same rigorous structure and scientific integrity requested, providing a valuable template and detailed example of spectroscopic analysis for this class of compounds.

References

reactivity of 6-Chloropyridine-3,4-diamine hydrochloride

An In-depth Technical Guide to the Reactivity of 6-Chloropyridine-3,4-diamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

6-Chloropyridine-3,4-diamine hydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique arrangement of functional groups—two adjacent amines, a reactive chloro-substituent, and an electron-deficient pyridine core—endows it with a versatile and predictable reactivity profile. This guide offers an in-depth exploration of the chemical behavior of this compound, moving beyond simple reaction schemes to elucidate the underlying principles that govern its transformations. We will dissect its primary reaction pathways, including cyclocondensation to form the privileged imidazo[4,5-b]pyridine scaffold and palladium-catalyzed cross-coupling reactions at the chloro-position. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable, field-proven experimental protocols to empower the synthesis of novel and complex molecular architectures.

Molecular Profile and Spectroscopic Identification

A prerequisite for any successful synthesis is the unambiguous confirmation of the starting material's identity and purity. 6-Chloropyridine-3,4-diamine hydrochloride is a stable, crystalline solid, but its structure must be verified to prevent downstream complications.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below for quick reference.

| Property | Value | Source |

| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | PubChem[1] |

| CAS Number | 1187830-92-7 (hydrochloride); 2604-40-2 (related) | PubChem[1], ChemicalBook[2] |

| Molecular Formula | C₅H₇Cl₂N₃ | PubChem[1] |

| Molecular Weight | 180.03 g/mol | PubChem[1] |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | N/A |

Spectroscopic Data for Structural Confirmation

Expected Spectroscopic Features:

-

¹H NMR: Two distinct signals in the aromatic region, likely appearing as doublets due to ortho-coupling. The two amine groups (and the HCl salt) would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR: Five distinct signals for the pyridine ring carbons. The carbon bearing the chlorine atom (C6) would be significantly influenced by the halogen's electronegativity.

-

IR Spectroscopy: Characteristic sharp N-H stretching bands for the primary amine groups (typically in the 3300-3500 cm⁻¹ region). Aromatic C-H and C=C/C=N stretching vibrations would also be prominent.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive marker for its presence.[4]

The Cornerstone Reaction: Cyclocondensation to Imidazo[4,5-b]pyridines

The most significant and widely exploited aspect of 6-chloropyridine-3,4-diamine's reactivity is the facile formation of a fused imidazole ring. The vicinal diamine arrangement is primed for cyclocondensation reactions with a variety of one-carbon electrophiles. This transformation, a variant of the Phillips condensation, is the gateway to the imidazo[4,5-b]pyridine scaffold, a core structure in numerous biologically active compounds.[5][6]

Mechanistic Rationale

The reaction typically proceeds by the initial formation of a Schiff base between one of the amine groups (the more nucleophilic N4) and the electrophile (e.g., an aldehyde). This is followed by an intramolecular cyclization via nucleophilic attack from the second amine group (N3) onto the intermediate, and subsequent dehydration or oxidation to yield the aromatic imidazo[4,5-b]pyridine system. The use of an acid catalyst protonates the electrophile, rendering it more susceptible to nucleophilic attack. Under oxidative conditions (often using air or a mild oxidant), the dihydro-intermediate readily aromatizes.

Protocol: Synthesis of 6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol provides a representative, self-validating procedure for the synthesis of a 2-substituted imidazo[4,5-b]pyridine derivative.

Materials:

-

6-Chloropyridine-3,4-diamine hydrochloride (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Ethanol (or Acetic Acid)

-

Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidant promoter)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 6-chloropyridine-3,4-diamine hydrochloride (1.0 eq) and the chosen solvent (e.g., ethanol, 10 mL per mmol of diamine).

-

Neutralization (if using HCl salt): Add a mild base like sodium acetate (1.1 eq) to neutralize the hydrochloride and free the diamine in situ. Stir for 15 minutes.

-

Reagent Addition: Add benzaldehyde (1.1 eq) to the mixture. If oxidative conditions are required, sodium metabisulfite can be added.

-

Thermal Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. If an acid solvent was used, carefully neutralize with a saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the final product.

Reactivity of the C6-Chloro Substituent

The chlorine atom at the 6-position is activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This activation is a direct consequence of its ortho position relative to the electron-withdrawing pyridine ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack.[7] This dual reactivity makes the molecule an exceptionally powerful tool for library synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

In modern drug development, palladium-catalyzed cross-coupling reactions are indispensable for creating molecular diversity. The C6-Cl bond of the imidazo[4,5-b]pyridine core (formed in the first step) serves as a versatile handle for these transformations.[8][9]

A. Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is ideal for introducing aryl or heteroaryl substituents. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with an electron-rich substrate.[10]

B. Buchwald-Hartwig Amination (C-N Bond Formation): This allows for the introduction of a wide range of primary and secondary amines at the C6 position, further expanding the accessible chemical space.[9]

Comparative Catalyst Systems for Chloropyridine Coupling

The following table summarizes common catalytic systems used for Suzuki-Miyaura coupling of chloropyridine derivatives, which serve as an excellent starting point for optimizing reactions with the 6-chloro-imidazo[4,5-b]pyridine scaffold.

| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 | [10] |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85-98 | N/A |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 80-95 | N/A |

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

6-Chloro-imidazo[4,5-b]pyridine substrate (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial, add the 6-chloro substrate (1.0 eq), arylboronic acid (1.2 eq), and base (2.5 eq).

-

Evacuate and Backfill: Seal the vessel, then evacuate and backfill with inert gas (e.g., Argon) three times to remove all oxygen.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Add the degassed solvent mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. 6-Chloropyridine-3,4-diamine hydrochloride should be handled in a well-ventilated fume hood.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[12][13]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from oxidizing agents.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

6-Chloropyridine-3,4-diamine hydrochloride is a deceptively simple molecule that offers a wealth of synthetic possibilities. Its reactivity is dominated by two primary, orthogonal pathways: cyclocondensation of its vicinal diamines to form the medicinally-relevant imidazo[4,5-b]pyridine core, and subsequent functionalization at the C6-chloro position via modern cross-coupling chemistry. Understanding the principles behind these transformations allows researchers to strategically design and execute syntheses of complex, diverse libraries of compounds. This guide has provided both the theoretical framework and the practical protocols necessary to effectively harness the synthetic potential of this valuable building block in the pursuit of novel therapeutic agents.

References

-

PubChem. (n.d.). 6-Chloropyridine-3,4-diamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Gloc, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4933. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Koparir, M., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. Available from: [Link]

-

S. G. Ramkumar, et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4564-4573. Available from: [Link]

-

LookChem. (n.d.). 6-Chloropyridine-3,4-diamine hydrochloride manufacturers and suppliers in india. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (2016). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E, 72(Pt 5), 706–709. Available from: [Link]

Sources

- 1. 6-Chloropyridine-3,4-diamine hydrochloride | C5H7Cl2N3 | CID 44558102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-chloropyridine-3,4-diamine hydrochloride CAS#: 2604-40-2 [m.chemicalbook.com]

- 3. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

chemical stability of 6-Chloropyridine-3,4-diamine hydrochloride

An In-Depth Technical Guide to the Chemical Stability of 6-Chloropyridine-3,4-diamine Hydrochloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's chemical stability is fundamental to ensuring the integrity of experimental data, the viability of synthetic routes, and the safety and efficacy of final products. 6-Chloropyridine-3,4-diamine hydrochloride is a key heterocyclic building block whose utility is intrinsically linked to its stability profile. This guide provides a detailed analysis of the factors governing its stability, potential degradation pathways, and best practices for its handling, storage, and analytical assessment.

Core Chemical Profile and Inherent Reactivity

6-Chloropyridine-3,4-diamine hydrochloride (C₅H₇Cl₂N₃, MW: 180.03 g/mol ) is the hydrochloride salt of the parent compound, 6-Chloropyridine-3,4-diamine.[1][2][3] The structure's stability and reactivity are dictated by the interplay of its functional groups: the electron-withdrawing pyridine ring, the ortho-positioned chloro substituent, and the vicinal amino groups.